molecular formula C21H23NO5S B2866853 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1009554-72-6

12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2866853
CAS No.: 1009554-72-6
M. Wt: 401.48
InChI Key: MTAZMWKPCYFFPQ-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dimethylbenzenesulfonyl group, a methoxy group, and a tricyclic structure. The 3,4-dimethylbenzenesulfonyl group is a sulfonyl group attached to a 3,4-dimethylbenzene . The methoxy group (-OCH3) is a common functional group in organic chemistry, consisting of an oxygen atom bonded to a methyl group .


Molecular Structure Analysis

Again, without specific data, I can only speculate that the compound’s structure is likely complex due to the presence of the tricyclic system, which refers to a molecule containing three fused rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and methoxy groups, as well as the tricyclic system. Sulfonyl groups are typically quite stable but can participate in substitution reactions . Methoxy groups can influence the reactivity of the molecule depending on their position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups present. For example, the presence of the sulfonyl group could increase the compound’s polarity .

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure and synthesis of similar compounds to 12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one have been extensively studied. For example, Soldatenkov et al. (1996) synthesized a compound with a similar structure, demonstrating the potential for creating complex molecules with unique molecular architectures (Soldatenkov et al., 1996).

Formation of Oxygen-Bridged Heterocycles

  • The formation of oxygen-bridged heterocycles, including compounds like this compound, was explored by Svetlik et al. (1988). Their research highlights the potential for creating diverse heterocyclic structures, which are crucial in various chemical and pharmaceutical applications (Svetlik et al., 1988).

Precursor for Bioisosteric Analogs

  • Compounds similar to this compound have been synthesized as precursors for bioisosteric analogs of pharmaceuticals. Shishov et al. (2014) synthesized a related compound, highlighting its potential as a precursor for medicinal chemistry (Shishov et al., 2014).

Tandem Bond Formation

  • Jha et al. (2013) developed a method for the synthesis of tricyclic compounds, which can be related to the structure of this compound. This research is significant for its environmentally benign approach and potential applications in organic synthesis (Jha et al., 2013).

Properties

IUPAC Name

12-(3,4-dimethylphenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-12-8-9-14(10-13(12)2)28(24,25)19-16-11-21(3,22-20(19)23)27-18-15(16)6-5-7-17(18)26-4/h5-10,16,19H,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAZMWKPCYFFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC=C4OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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